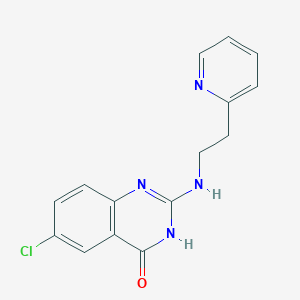
6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzonitrile with 2-chloroacetyl chloride to form 6-chloro-2-chloroquinazolin-4(1H)-one. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases like triethylamine or pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-Chloro-2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can be compared with other similar compounds, such as:
6-Chloro-2-aminobenzonitrile: A precursor in the synthesis of quinazolinone derivatives.
2-(Pyridin-2-yl)ethylamine: A key intermediate in the synthesis of various heterocyclic compounds.
Quinazolin-4(1H)-one: The parent compound of the quinazolinone family, which serves as a scaffold for the development of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61741-55-7 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
6-chloro-2-(2-pyridin-2-ylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13ClN4O/c16-10-4-5-13-12(9-10)14(21)20-15(19-13)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20,21) |
InChI Key |
ZCAFAHHTVGOKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


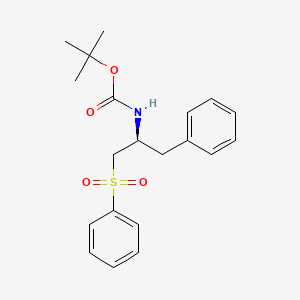
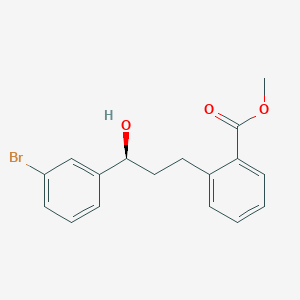
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
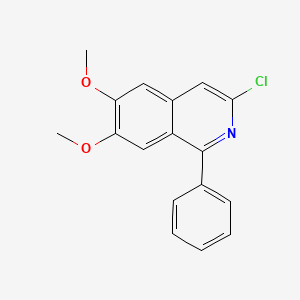
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
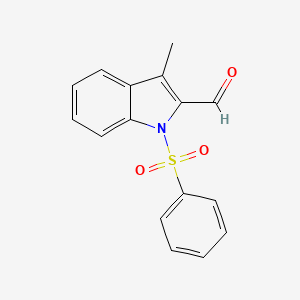
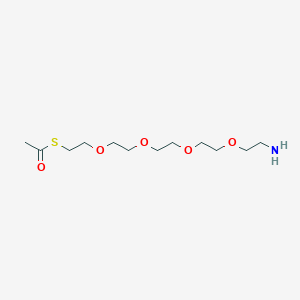
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
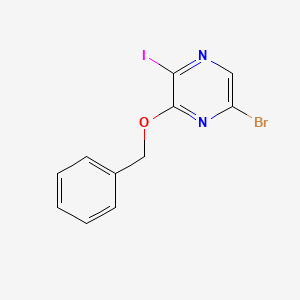
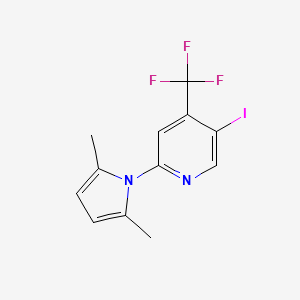

![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
